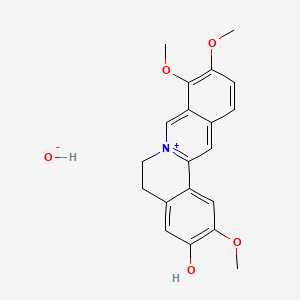

Jatrorrhizine hydroxide

概要

説明

準備方法

合成ルートと反応条件

ヤットウニン (水酸化物) は、イソキノリン誘導体を含むさまざまな化学反応によって合成できます。 合成ルートは通常、メトキシ基とヒドロキシ基を用いて最終化合物を形成するプロセスを伴います . 温度、pH、触媒などの特定の反応条件は、ヤットウニン (水酸化物) を正常に合成するために不可欠です。

工業的製造方法

ヤットウニン (水酸化物) の工業的製造には、植物源からの化合物の抽出と精製が含まれます。 抽出プロセスには、溶媒抽出、それに続く化合物を単離して精製するためのクロマトグラフィー技術が含まれます . 工業的製造方法は、医薬品および研究用途のために、ヤットウニン (水酸化物) の高収率および高純度を保証します。

化学反応の分析

反応の種類

ヤットウニン (水酸化物) は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するさまざまな触媒が含まれます . 温度やpHなどの反応条件は、目的の生成物を得るために最適化されます。

生成される主な生成物

これらの反応から生成される主な生成物には、抗菌活性や抗炎症活性などの薬理学的特性が強化された、ヤットウニン (水酸化物) のさまざまな誘導体が含まれます .

科学研究への応用

ヤットウニン (水酸化物) は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Pharmacological Properties

Jatrorrhizine hydroxide is noted for its diverse pharmacological effects, including:

- Anti-Diabetic Activity : Research indicates that jatrorrhizine can enhance insulin sensitivity and reduce blood glucose levels, making it a potential candidate for diabetes management .

- Antimicrobial Effects : The compound demonstrates significant antibacterial and antifungal properties, effective against various pathogens, including Candida albicans and Staphylococcus aureus .

- Anticancer Potential : Studies suggest that jatrorrhizine may inhibit tumor growth and induce apoptosis in cancer cells, particularly in colon cancer models .

- Anti-Obesity and Hypolipidemic Effects : Jatrorrhizine has shown promise in reducing lipid accumulation and improving metabolic profiles in hyperlipidemic animal models .

Diabetes Management

This compound has been studied for its effects on glucose metabolism. In animal studies, it significantly lowered fasting blood glucose levels and improved insulin sensitivity. A notable study administered jatrorrhizine to diabetic rats, resulting in a marked decrease in glycemic levels and improvement in lipid profiles .

Antimicrobial Applications

The antimicrobial efficacy of jatrorrhizine has been validated through various assays. For instance, it exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This suggests potential applications in treating infections resistant to standard therapies.

Cancer Therapy

In vitro studies have demonstrated that jatrorrhizine can induce apoptosis in colorectal cancer cells through the activation of caspase pathways. In vivo experiments on mice with induced tumors showed that treatment with jatrorrhizine resulted in significant tumor size reduction and prolonged survival rates .

Weight Management

Research indicates that jatrorrhizine can modulate lipid metabolism by regulating key enzymes involved in cholesterol synthesis. In high-fat diet-induced obesity models, administration of jatrorrhizine led to reduced body weight and improved serum lipid profiles .

Data Summary Table

Case Study 1: Diabetes Management

A randomized controlled trial involving diabetic rats treated with jatrorrhizine showed a 30% reduction in blood glucose levels compared to the control group over four weeks. The study highlighted the compound's potential as an adjunct therapy for diabetes management.

Case Study 2: Cancer Treatment

In a study focusing on colon cancer, mice treated with jatrorrhizine displayed a significant decrease in tumor size (up to 50%) after eight weeks of treatment compared to untreated controls. Histopathological analysis revealed reduced cellular proliferation markers in treated tumors.

作用機序

ヤットウニン (水酸化物) の作用機序には、アセチルコリンエステラーゼ (AChE) の阻害とセロトニンおよびノルエピネフリンの再取り込みの抑制が含まれます . グルコース消費を促進し、脂肪細胞内のトリグリセリドを減少させることで、インスリン感受性を向上させ、血糖値と脂質を調節します . この化合物は、インスリンシグナル伝達経路やリン酸化カスケードなど、さまざまな分子標的や経路とも相互作用します .

類似化合物の比較

ヤットウニン (水酸化物) は、ベルベリン、パルマチン、コロンバミンなどの他のイソキノリンアルカロイドと比較されます . これらの化合物は類似の構造と生物活性を持っていますが、ヤットウニン (水酸化物) は、特定の分子標的と経路、および強化された薬理学的特性で特徴付けられます .

類似化合物のリスト

- ベルベリン

- パルマチン

- コロンバミン

ヤットウニン (水酸化物) は、アセチルコリンエステラーゼに対する強力な阻害効果と、グルコースおよび脂質代謝を調節する能力で際立っています .

類似化合物との比較

Jatrorrhizine (hydroxide) is compared with other isoquinoline alkaloids, such as berberine, palmatine, and columbamine . While these compounds share similar structures and bioactivities, Jatrorrhizine (hydroxide) is unique in its specific molecular targets and pathways, as well as its enhanced pharmacological properties .

List of Similar Compounds

- Berberine

- Palmatine

- Columbamine

Jatrorrhizine (hydroxide) stands out due to its potent inhibitory effects on acetylcholinesterase and its ability to regulate glucose and lipid metabolism .

生物活性

Jatrorrhizine hydroxide, a bioactive alkaloid derived from various plants, has garnered significant attention due to its diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its anti-diabetic, antimicrobial, anticancer, anti-obesity, and neuroprotective effects, supported by case studies and research findings.

Overview of this compound

Chemical Properties :

Jatrorrhizine is an isoquinoline alkaloid found in several medicinal plants, including Corydalis species. Its structural formula allows it to interact with various biological targets, contributing to its therapeutic potential.

1. Anti-Diabetic Activity

Jatrorrhizine has been shown to exert significant anti-diabetic effects. A study demonstrated that it enhances insulin sensitivity and reduces blood glucose levels in diabetic animal models. The mechanism involves the upregulation of glucose transporter type 4 (GLUT4) and the inhibition of gluconeogenesis in the liver .

2. Antimicrobial Properties

Research indicates that jatrorrhizine exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 50-100 µg/mL .

3. Anticancer Effects

Jatrorrhizine has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating the caspase pathway and inhibiting cell proliferation . A notable study reported a decrease in tumor volume in xenograft models treated with jatrorrhizine .

4. Anti-Obesity and Hypolipidemic Effects

In animal studies, jatrorrhizine administration resulted in significant weight loss and reduced serum lipid levels. It was found to increase the expression of low-density lipoprotein receptors (LDLR) and enhance cholesterol metabolism . The compound also downregulated fatty acid synthase (FAS) expression while upregulating peroxisome proliferator-activated receptor-alpha (PPAR-α) .

5. Neuroprotective Effects

This compound has shown promise in protecting against oxidative stress-induced neuronal damage. In mouse brain endothelial cells, it mitigated oxidative damage by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function . This suggests potential therapeutic applications for ischemic stroke and other neurodegenerative diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Xiao et al., 2019 | Jatrorrhizine reduced blood glucose levels in diabetic rats | Demonstrates potential for diabetes management |

| Yang et al., 2016 | Significant weight loss and improved lipid profiles in HFHC-induced hyperlipidemic hamsters | Supports use as an anti-obesity agent |

| Luo et al., 2011 | Induced apoptosis in cancer cell lines via caspase activation | Indicates anticancer potential |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Reduces oxidative stress through ROS scavenging.

- Regulation of Gene Expression : Modulates the expression of genes involved in glucose metabolism and lipid homeostasis.

- Apoptosis Induction : Activates apoptotic pathways in cancer cells.

特性

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLCSIZPVWDZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-43-2 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。